2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of benzothiazole, diazepane, and pyridopyrimidine moieties
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an enzyme encoded by HIV-1 that is essential for retroviral replication . It plays a crucial role in the integration of the viral DNA into the host genome, which is a critical step in the HIV life cycle .
Mode of Action
The compound interacts with its target, the HIV-1 IN, by binding into the active site of the enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety in the compound chelate the Mg2+ ion . This interaction inhibits the activity of the IN, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 IN disrupts the HIV life cycle, which consists of several steps: viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the progression of the virus life cycle .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. By binding to the IN and preventing the integration of the viral DNA into the host genome, the compound effectively halts the progression of the virus life cycle . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been found to bind into the active site of HIV-1 integrase (IN), a key enzyme in the life cycle of the HIV-1 virus . The keto oxygen atom at position C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Cellular Effects
3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione has shown to have significant effects on cellular processes. It influences cell function by inhibiting the activity of HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of HIV-1 integrase by binding to the enzyme’s active site and chelating a Mg2+ ion, which is crucial for the enzyme’s function .
Temporal Effects in Laboratory Settings
It has been observed that the compound displays moderate inhibitory properties against the HIV-1 virus in Hela cell cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by oxidation to form the 1,1-dioxo derivative . The diazepane ring can be introduced through a cyclization reaction involving a suitable diamine and a dihaloalkane . Finally, the pyridopyrimidine core is constructed via a condensation reaction between a pyridine derivative and a suitable amidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives .
Scientific Research Applications
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
Pyrimido[1,2-a]benzimidazoles: Studied for their antimicrobial and anticancer properties.
2,1-Benzothiazine 2,2-Dioxides: Investigated for their analgesic and anti-inflammatory effects.
Uniqueness
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its multi-functional nature allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-19-14-18(21-17-8-3-4-11-25(17)19)23-9-5-10-24(13-12-23)20-15-6-1-2-7-16(15)29(27,28)22-20/h1-4,6-8,11,14H,5,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGTPWODXDVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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